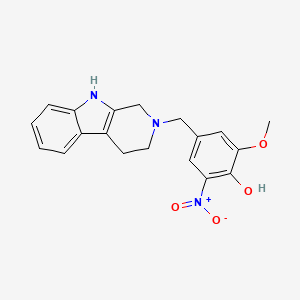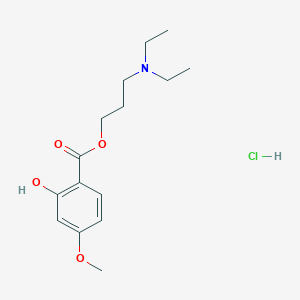
N~1~-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methylphenyl)alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methylphenyl)alaninamide, commonly known as CTAP, is a peptidomimetic compound that has been extensively used in scientific research to study the opioid receptors. The compound was first synthesized in the 1990s, and since then, it has been widely used to understand the mechanism of action of opioids and their effects on the body.
作用机制
CTAP binds to the mu-opioid receptor and blocks the binding of endogenous opioids, such as enkephalins and endorphins. This results in the inhibition of the receptor's signaling pathway, which is responsible for the analgesic and euphoric effects of opioids.
Biochemical and Physiological Effects:
CTAP has been shown to have a variety of biochemical and physiological effects. In animal studies, CTAP has been shown to reduce the analgesic effects of opioids, suggesting that it could be used as an antidote for opioid overdose. CTAP has also been shown to reduce the development of tolerance and dependence to opioids, which could have important implications for the treatment of opioid addiction.
实验室实验的优点和局限性
One of the main advantages of CTAP is its potency and selectivity for the mu-opioid receptor. This makes it an ideal tool for studying the role of this receptor in various physiological processes. However, one limitation of CTAP is its relatively short half-life, which can make it difficult to use in long-term experiments.
未来方向
There are several future directions for research on CTAP. One area of interest is the development of new analogs of CTAP that have improved pharmacokinetic properties. Another area of interest is the use of CTAP in combination with other compounds to enhance its therapeutic effects. Finally, there is a need for more research on the role of CTAP in the treatment of opioid addiction and overdose.
Conclusion:
In conclusion, CTAP is a peptidomimetic compound that has been extensively used in scientific research to study the opioid receptors. The compound has a potent and selective antagonistic effect on the mu-opioid receptor and has been used to understand the mechanism of action of opioids and their effects on the body. While CTAP has several advantages for lab experiments, there are also limitations to its use. However, the future directions for research on CTAP are promising and could have important implications for the treatment of opioid addiction and overdose.
合成方法
The synthesis of CTAP involves a series of chemical reactions that result in the formation of the final compound. The process involves the condensation of two amino acids, cyclohexylalanine and 4-methylphenylalanine, with a thiadiazole ring. The resulting compound is then purified through several steps, including chromatography, to obtain the final product.
科学研究应用
CTAP has been extensively used in scientific research to study the opioid receptors. The compound is a potent and selective antagonist of the mu-opioid receptor and has been used to understand the role of this receptor in pain management, addiction, and other physiological processes.
属性
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-methylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-12-8-10-15(11-9-12)19-13(2)16(23)20-18-22-21-17(24-18)14-6-4-3-5-7-14/h8-11,13-14,19H,3-7H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJVAFATISVCIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C(=O)NC2=NN=C(S2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(2,4-dimethoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5222162.png)
![4-(4-chlorophenyl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5222166.png)
![N-(2,3-dichlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5222183.png)


![5-{5-chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222211.png)

![4-chloro-N-(3-chloro-2-methylphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5222226.png)
![{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5222233.png)
![1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol](/img/structure/B5222242.png)
![2-(4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5222246.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5222258.png)
